2,4-dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid

Übersicht

Beschreibung

2,4-dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid is a useful research compound. Its molecular formula is C11H11NO4 and its molecular weight is 221.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

2,4-Dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid (CAS Number: 1092352-74-3) is a compound belonging to the benzoxazine family. This compound has garnered attention due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article synthesizes current research findings and case studies regarding its biological activity.

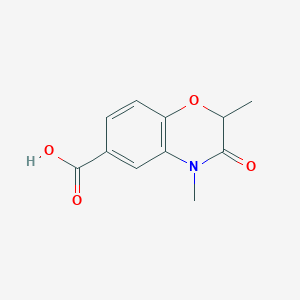

The molecular formula of this compound is C₁₁H₁₁NO₄. It has a melting point of approximately 210–212 °C and is characterized by its solid state at room temperature . The structural formula can be represented as follows:

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of benzoxazines. A recent study demonstrated that derivatives of benzoxazine compounds exhibit significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is thought to involve disruption of bacterial cell membranes and inhibition of metabolic pathways .

Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests potential applications in treating inflammatory diseases .

Anticancer Potential

The anticancer activity of benzoxazine derivatives has been a focal point in recent pharmacological studies. In vitro assays have shown that 2,4-dimethyl-3-oxo-3,4-dihydro-2H-benzoxazine-6-carboxylic acid can induce apoptosis in cancer cell lines through the activation of caspase pathways. Notably, it has shown efficacy against breast cancer and prostate cancer cell lines .

Data Table: Summary of Biological Activities

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Antibiotics, researchers tested various benzoxazine derivatives against clinical isolates of Staphylococcus aureus. The results indicated that compounds similar to 2,4-dimethyl-3-oxo exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Case Study 2: Anti-inflammatory Mechanism

A study conducted at a leading pharmacological research institute evaluated the anti-inflammatory effects of this compound in a murine model of arthritis. The results showed a significant reduction in paw swelling and histological evidence of reduced inflammation after treatment with 2,4-dimethyl-3-oxo .

Case Study 3: Cancer Cell Line Testing

In vitro testing on MCF7 breast cancer cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells following treatment, highlighting its potential as an anticancer agent .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

2,4-Dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid has been studied for its potential therapeutic properties. Its derivatives are being explored for:

- Anticancer Activity : Research indicates that benzoxazine derivatives can exhibit cytotoxic effects against various cancer cell lines. The specific compound has shown promise in preliminary studies as a potential anticancer agent due to its ability to inhibit tumor growth and induce apoptosis in cancer cells .

- Antimicrobial Properties : Some studies have suggested that compounds with the benzoxazine scaffold possess antimicrobial activities against certain bacterial strains, making them candidates for developing new antibiotics .

Material Science

The unique properties of this compound make it suitable for applications in material science:

- Polymer Development : The compound can act as a monomer or additive in the synthesis of polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices can improve their resistance to heat and chemicals .

Environmental Science

Research has indicated that derivatives of benzoxazines can be utilized in environmental applications:

- Pollutant Degradation : There is potential for using this compound in the degradation of environmental pollutants. Studies suggest that certain benzoxazine derivatives can catalyze the breakdown of organic pollutants under specific conditions .

Case Study 1: Anticancer Activity

A recent study investigated the anticancer properties of a series of benzoxazine derivatives, including 2,4-dimethyl-3-oxo-3,4-dihydro-2H-benzoxazine-6-carboxylic acid. The results demonstrated significant cytotoxic effects against breast cancer cell lines (MCF7), with IC50 values indicating potent activity compared to standard chemotherapeutics .

Case Study 2: Polymer Applications

In a study focused on polymer composites, researchers incorporated 2,4-dimethyl-3-oxo-3,4-dihydro-2H-benzoxazine into epoxy resins. The resulting materials exhibited improved thermal stability and mechanical strength compared to traditional epoxy formulations. This enhancement is attributed to the unique cross-linking behavior of the benzoxazine structure during polymerization .

Case Study 3: Environmental Remediation

Another investigation explored the use of benzoxazine derivatives in photocatalytic degradation of organic dyes in wastewater. The study found that under UV light irradiation, the compound facilitated significant degradation of dyes such as methylene blue and rhodamine B, suggesting its potential utility in environmental cleanup efforts .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,4-dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid, and what are their key challenges?

The synthesis typically involves cyclization of substituted anthranilic acid derivatives or condensation reactions with ketones. For example, methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate (a precursor) can be synthesized via a cyclocondensation reaction between 2-aminophenol derivatives and β-keto esters under acidic conditions . Key challenges include controlling regioselectivity during cyclization and minimizing side reactions, such as over-oxidation or dimerization. Purification often requires gradient chromatography due to the polar nature of the carboxylic acid group .

Q. What analytical techniques are recommended for characterizing this compound and its intermediates?

- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming the benzoxazine core and substituent positions. For example, the methyl groups at positions 2 and 4 appear as singlets in ¹H NMR, while the carbonyl (C=O) resonates at ~170 ppm in ¹³C NMR .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates the molecular formula (C₁₁H₁₁NO₄, exact mass 221.0688) and detects impurities .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) is used to assess purity, particularly for detecting desmethyl or oxidized byproducts .

Q. How does the compound’s solubility and stability impact experimental design?

The carboxylic acid group confers moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited solubility in water. Stability studies indicate degradation under prolonged UV exposure or basic conditions (pH > 9), necessitating storage in amber vials at –20°C . For biological assays, solubility can be enhanced via sodium salt formation or co-solvents like polyethylene glycol (PEG-400) .

Advanced Research Questions

Q. What mechanistic insights exist for the bioactivity of benzoxazine derivatives, and how do structural modifications influence potency?

Benzoxazine derivatives, including fluoroquinolone analogs (e.g., ofloxacin), inhibit bacterial DNA gyrase by binding to the GyrA subunit. The 3-oxo and carboxylic acid groups are critical for chelating Mg²⁺ ions in the enzyme active site . Structural modifications, such as fluorination at position 9 (as in levofloxacin) or methylation at position 4, enhance membrane permeability and reduce efflux pump susceptibility . For the target compound, replacing the piperazinyl group (in ofloxacin) with methyl groups may alter pharmacokinetics but requires empirical validation .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies in MIC (Minimum Inhibitory Concentration) values may arise from:

- Strain-specific variability : Gram-negative bacteria (e.g., E. coli) may show resistance due to upregulated efflux pumps.

- Assay conditions : Variations in pH, cation-adjusted Mueller-Hinton broth, or incubation time affect results. Standardizing protocols per CLSI guidelines is recommended .

- Impurity profiles : Trace desfluoro or oxidized impurities (e.g., 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carbaldehyde) can artificially inflate or suppress activity. LC-MS/MS is advised for batch verification .

Q. What strategies optimize the compound’s yield in multistep syntheses?

- Catalysis : Use of Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., DMAP) improves cyclization efficiency .

- Microwave-assisted synthesis : Reduces reaction time for steps like ester hydrolysis (from 12 hours to 30 minutes) .

- Workflow integration : In-situ protection of the carboxylic acid group (e.g., tert-butyl ester) prevents side reactions during methylation .

Q. How can computational modeling guide the design of benzoxazine-based inhibitors?

- Docking studies : Molecular docking with GyrA (PDB: 1AB4) identifies key hydrogen bonds between the 3-oxo group and Ser-83/Asp-87 residues .

- QSAR models : Hammett constants (σ) for substituents at position 6 correlate with logP and bioavailability. Methyl groups (σ = –0.17) balance hydrophobicity and solubility .

Q. Methodological Considerations

Q. What chromatographic techniques are effective for separating stereoisomers or regioisomers?

- Chiral HPLC : Use of cellulose-based columns (e.g., Chiralpak IC) with hexane:isopropanol (90:10) resolves enantiomers, critical for studying stereospecific activity .

- HILIC (Hydrophilic Interaction Chromatography) : Effective for polar derivatives, especially when paired with MS-compatible buffers (e.g., ammonium formate) .

Q. How should researchers handle discrepancies in reported spectral data?

Cross-validate with reference standards (e.g., CAS 134997-87-8) and databases like SciFinder. For instance, the ¹³C NMR signal for C-3 (carbonyl) should align with ±0.5 ppm of published values (δ = 168–172 ppm) .

Eigenschaften

IUPAC Name |

2,4-dimethyl-3-oxo-1,4-benzoxazine-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO4/c1-6-10(13)12(2)8-5-7(11(14)15)3-4-9(8)16-6/h3-6H,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUJIBMNZMWTEDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)N(C2=C(O1)C=CC(=C2)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601163316 | |

| Record name | 3,4-Dihydro-2,4-dimethyl-3-oxo-2H-1,4-benzoxazine-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601163316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1092352-74-3 | |

| Record name | 3,4-Dihydro-2,4-dimethyl-3-oxo-2H-1,4-benzoxazine-6-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1092352-74-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dihydro-2,4-dimethyl-3-oxo-2H-1,4-benzoxazine-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601163316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.